molecular formula C8H16N2S B2763422 3-(Piperidin-1-yl)propanethioamide CAS No. 16888-42-9

3-(Piperidin-1-yl)propanethioamide

Cat. No.: B2763422
CAS No.: 16888-42-9
M. Wt: 172.29
InChI Key: JJGDQVVOQMYENJ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)propanethioamide is a chemical compound with the molecular formula C8H16N2S and a molecular weight of 172.29 g/mol It is characterized by the presence of a piperidine ring attached to a propanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)propanethioamide typically involves the reaction of piperidine with a suitable propanethioamide precursor. One common method is the reaction of piperidine with 3-chloropropanethioamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)propanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

3-piperidin-1-ylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGDQVVOQMYENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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